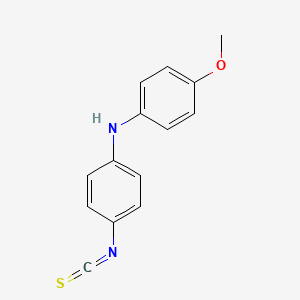

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine

CAS No.: 27163-30-0

Cat. No.: VC3332727

Molecular Formula: C14H12N2OS

Molecular Weight: 256.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27163-30-0 |

|---|---|

| Molecular Formula | C14H12N2OS |

| Molecular Weight | 256.32 g/mol |

| IUPAC Name | 4-isothiocyanato-N-(4-methoxyphenyl)aniline |

| Standard InChI | InChI=1S/C14H12N2OS/c1-17-14-8-6-13(7-9-14)16-12-4-2-11(3-5-12)15-10-18/h2-9,16H,1H3 |

| Standard InChI Key | RTIKESPGXBFRGY-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S |

| Canonical SMILES | COC1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S |

Introduction

Chemical Structure and Identity

Molecular Composition and Identification

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine is a secondary amine derivative with the molecular formula C₁₄H₁₂N₂OS and a molecular weight of 256.32 . The compound is uniquely identified by its CAS Registry Number 27163-30-0, which serves as its international identifier in chemical databases and literature . In terms of nomenclature, this compound is also known by alternative names including "4-Isothiocyanato-N-(4-methoxyphenyl)aniline" and "Benzenamine, 4-isothiocyanato-N-(4-methoxyphenyl)-," reflecting different chemical naming conventions . The structure consists of two phenyl rings connected by a nitrogen atom, with one ring bearing an isothiocyanate group (-N=C=S) at the para position and the other containing a methoxy group (-OCH₃), also at the para position. This structural arrangement contributes to its chemical reactivity, particularly through the highly reactive isothiocyanate functional group that can participate in various addition reactions with nucleophiles.

Physical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Solid | |

| Boiling Point | 424.3±30.0°C at 760 mmHg | |

| Density | 1.14±0.1 g/cm³ | |

| Flash Point | 210.4°C | |

| Molecular Weight | 256.32 | |

| pKa | 0.57±0.40 (Predicted) |

Chemical Properties

The chemical behavior of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine is largely influenced by the presence of its functional groups, particularly the isothiocyanate moiety and the methoxy substituent. The isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, making this compound particularly useful in various organic syntheses and coupling reactions. The predicted pKa value of 0.57±0.40 suggests that this compound has weak acidic properties . The methoxy group (-OCH₃) on one of the phenyl rings contributes to the compound's lipophilicity and can influence its solubility profile, likely enhancing its solubility in organic solvents while limiting water solubility. The secondary amine linkage between the two aromatic rings provides an additional site for potential reactions, including alkylation or acylation. These chemical characteristics collectively determine the compound's reactivity patterns, stability under various conditions, and its potential applications in synthetic organic chemistry.

Synthesis and Preparation

Reaction Conditions and Optimization

The synthesis of isothiocyanate compounds typically requires careful control of reaction conditions to ensure high yields and purity. For related compounds like 4-methoxyphenyl isothiocyanate, the first stage of the reaction is conducted at room temperature (approximately 20°C) for about 1 hour, while the second stage involves cooling to 0°C followed by warming to room temperature over a period of about 4 hours . Applying these principles to the synthesis of (4-Isothiocyanatophenyl)(4-methoxyphenyl)amine would likely require optimization of reaction temperatures, solvent systems, and reagent concentrations to accommodate the more complex structure. The use of anhydrous conditions might be necessary due to the potential sensitivity of intermediate species to moisture. Purification of the final product would likely involve chromatographic techniques to separate the target compound from reaction by-products and unreacted starting materials. Development of an efficient and scalable synthetic route would be an important consideration for any commercial or research application of this compound.

Applications and Research Significance

Synthetic Utility

(4-Isothiocyanatophenyl)(4-methoxyphenyl)amine holds significant potential in organic synthesis due to the reactive nature of its isothiocyanate functional group. Isothiocyanates are known to participate in various addition reactions, particularly with amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. These reaction products can serve as intermediates in the synthesis of heterocyclic compounds, which are prevalent in pharmaceutical agents. For instance, related compounds have been utilized in the synthesis of triazole derivatives, as evidenced by the use of 4-methoxyphenyl isothiocyanate in the preparation of 3-benzyl-2-(4-methoxyphenyl)-3H- triazolo-[5,1-b]quinazolin-9-one . The secondary amine feature of the compound provides an additional reaction site that could be exploited in the development of more complex molecular structures. The methoxy group can influence reactivity and solubility, potentially directing regioselectivity in certain reactions and enhancing the compound's utility in specific synthetic pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume